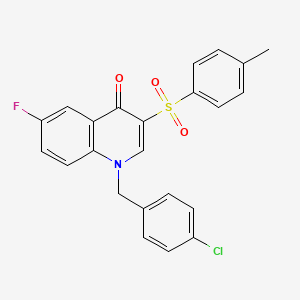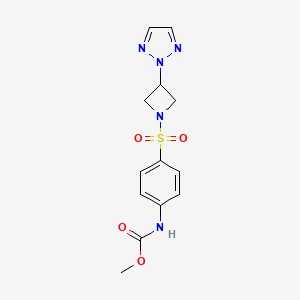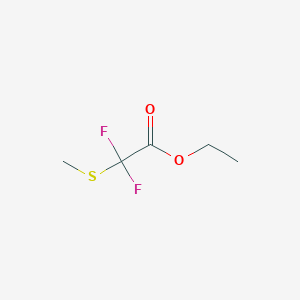![molecular formula C19H20FN3O3S2 B2414267 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 892361-36-3](/img/structure/B2414267.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of 1,2,4-thiadiazines . These are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom . The specific compound you mentioned has additional functional groups attached to it, including a butyl group, a fluorophenyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-thiadiazine core, with the additional functional groups attached at specific positions on the ring . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups attached to the thiadiazine ring . For example, the acetamide group might undergo hydrolysis, and the fluorophenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, while the acetamide group might allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds based on the scaffolds of benzothiadiazinyl exhibit moderate to good inhibitory activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers. Specifically, compounds were found to inhibit cancer cell growth, potentially through the inhibition of tubulin polymerization, highlighting their potential as anticancer agents (Kamal et al., 2011). Moreover, new derivatives containing different heterocyclic ring systems have been synthesized and shown considerable anticancer activity against some cancer cell lines, further supporting the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2015).
Antibacterial and Antifungal Properties
Several synthesized derivatives based on the thiadiazine scaffold have been found to possess significant antibacterial activity, indicating their potential application in fighting bacterial infections. For instance, compounds have been shown to inhibit various bacterial strains, with some demonstrating potency comparable to standard drugs (Naraboli & Biradar, 2017). Additionally, the synthesis of novel derivatives has led to compounds with moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
Antioxidant Properties
Benzimidazole derivatives have been synthesized and studied as antioxidants for base oil, showing potential as effective additives to improve the oxidative stability of base oils (Basta et al., 2017). This application is critical in industrial contexts where the stability of base oils is paramount.
Anti-Inflammatory and Anticonvulsant Activities
Derivatives of thiadiazine scaffolds have been synthesized and evaluated for their anti-inflammatory and anticonvulsant activities. Certain compounds have demonstrated significant activity in this regard, indicating their potential for the development of new therapeutic agents (Liu et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Mas-related G protein-coupled receptor X2 (MRGX2) . MRGX2 is a receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound acts as an inhibitor of MRGX2 . It binds to the receptor, preventing its activation and subsequent signaling. This inhibition can lead to a decrease in the physiological responses mediated by MRGX2.
Biochemical Pathways
The inhibition of MRGX2 affects several biochemical pathways. Specifically, it can impact the neurogenic inflammation pathway , which is often associated with pain and inflammatory responses. By inhibiting MRGX2, the compound can potentially reduce inflammation and alleviate pain .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYYFYUPTMZZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

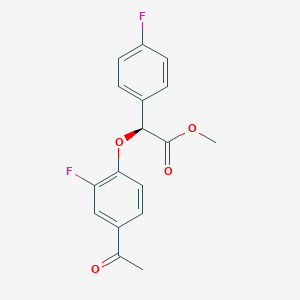


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)
![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)
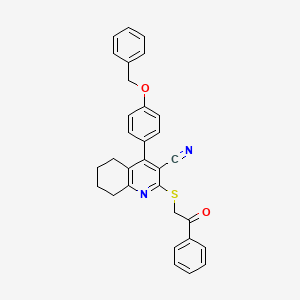
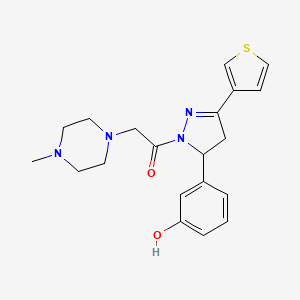
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
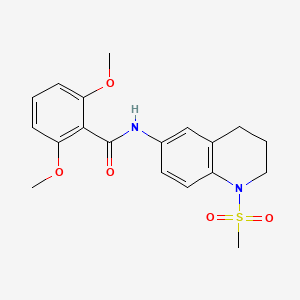
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)
